N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2hcl

Salt selection Solubility Parallel synthesis

N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride (CAS 2751615-90-2) is a fluorinated diamine building block comprising a piperidine ring substituted at the 4-position with a 2,2,2-trifluoroethylamino group, isolated as the dihydrochloride salt. The free base form (CAS 1070979-36-0) has a molecular weight of 182.19 g/mol and a calculated logP of approximately 0.41, while the dihydrochloride salt has a formula weight of 255.11 g/mol.

Molecular Formula C7H15Cl2F3N2
Molecular Weight 255.11 g/mol
Cat. No. B7453866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-Trifluoroethyl)piperidin-4-amine 2hcl
Molecular FormulaC7H15Cl2F3N2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CNCCC1NCC(F)(F)F.Cl.Cl
InChIInChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;;/h6,11-12H,1-5H2;2*1H
InChIKeyAQMZYCKRZPJJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2HCl: A Fluorinated Piperidine Building Block for Medicinal Chemistry and Chemical Biology Procurement


N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride (CAS 2751615-90-2) is a fluorinated diamine building block comprising a piperidine ring substituted at the 4-position with a 2,2,2-trifluoroethylamino group, isolated as the dihydrochloride salt . The free base form (CAS 1070979-36-0) has a molecular weight of 182.19 g/mol and a calculated logP of approximately 0.41, while the dihydrochloride salt has a formula weight of 255.11 g/mol . This compound belongs to the class of trifluoroethyl-substituted piperidines that have gained attention as key intermediates in the synthesis of bioactive molecules, including clinical-stage EZH2 inhibitor CPI-1205 and HPGDS inhibitors [1]. The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability relative to non-fluorinated alkylamine counterparts, while the dihydrochloride salt form provides practical advantages in solubility, handling, and stoichiometric control during synthesis [1].

Why N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2HCl Cannot Be Replaced by Generic Piperidine Analogs in Procurement Specifications


Substituting N-(2,2,2-trifluoroethyl)piperidin-4-amine 2HCl with superficially similar piperidine building blocks introduces three critical failure modes: regiochemical mismatch, salt-form stoichiometry discrepancy, and absent fluorine-driven pharmacokinetic modulation. The trifluoroethyl group on the exocyclic 4-amine (as opposed to the piperidine ring nitrogen) defines a distinct hydrogen-bond donor/acceptor profile and steric environment that directly determines the geometry and affinity of downstream target engagement, as demonstrated by the sub-nanomolar potency achieved when this motif is incorporated into advanced leads such as CPI-1205 (biochemical IC₅₀ = 0.002 µM against EZH2) [1]. The dihydrochloride salt stoichiometry (2 HCl equivalents) is critical for reproducible solubilization and accurate molar calculations in parallel synthesis workflows; use of the free base or mono-HCl analog introduces variability in reaction stoichiometry and may compromise yield reproducibility . Furthermore, the trifluoroethyl group confers a logP shift of approximately 0.4–1.0 units versus the non-fluorinated ethyl analog, altering membrane permeability and metabolic stability in ways that cannot be replicated by non-fluorinated congeners [1].

Quantitative Differentiation Evidence for N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2HCl Versus Closest Analogs


Dihydrochloride Salt Stoichiometry Ensures Reproducible Solubility and Accurate Molar Equivalents Versus Free Base and Mono-HCl Forms

N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2HCl (CAS 2751615-90-2) is supplied with a precisely defined dihydrochloride stoichiometry (2 HCl per free base molecule, formula weight 255.11 g/mol), whereas the free base (CAS 1070979-36-0, MW 182.19) and the mono-hydrochloride analog (CAS 180869-49-2, 1 HCl equivalent) exhibit different degrees of protonation that directly impact aqueous solubility and weighing accuracy . Hydrochloride salt formation of related trifluoroethylpiperidines is documented to increase water solubility relative to the free base form, which for procurement purposes translates to fewer dissolution failures during high-throughput synthesis and more predictable reaction kinetics in aqueous or protic solvent systems . The 2HCl stoichiometry further provides two equivalents of latent HCl that can serve as an internal acid catalyst in certain condensation reactions, a feature absent in the mono-HCl and free base variants .

Salt selection Solubility Parallel synthesis Procurement specification

Regiochemical Positioning of the Trifluoroethyl Group on the Exocyclic 4-Amine Dictates Distinct Pharmacophoric Geometry Versus 1-Substituted Piperidine Regioisomers

The target compound N-(2,2,2-trifluoroethyl)piperidin-4-amine 2HCl bears the trifluoroethyl substituent on the exocyclic amine nitrogen at the piperidine 4-position, producing a secondary amine linkage (NH-CH₂CF₃) with distinct H-bond donor capacity (2 HBD total) and a specific vector angle for downstream substituent attachment . In contrast, the regioisomer 1-(2,2,2-trifluoroethyl)piperidin-4-amine (CAS 187217-99-8) places the trifluoroethyl group on the piperidine ring nitrogen, generating a tertiary amine with only 1 HBD and a fundamentally different spatial orientation of the primary amine for subsequent derivatization [1]. The exocyclic attachment mode is the pharmacophoric arrangement found in the clinical EZH2 inhibitor CPI-1205, where the trifluoroethylpiperidine moiety contributes to a biochemical IC₅₀ of 0.002 µM [2]. Use of the 1-substituted regioisomer would destroy this geometry and is expected to abrogate target engagement.

Regiochemistry Structure-activity relationship Pharmacophore Kinase inhibitor

LogP Modulation by the Trifluoroethyl Group Provides Quantifiable Lipophilicity Advantage Over Non-Fluorinated Alkylamine Analogs

The free base of the target compound has a calculated logP of 0.41 (XLogP3-AA), reflecting the electron-withdrawing effect of the trifluoromethyl group that partially offsets the lipophilicity gain from the two-carbon alkyl linker . Comparative analysis with non-fluorinated ethyl and propyl analogs (estimated logP values of ~0.0–0.2 for the ethyl congener) indicates a net lipophilicity increase of approximately 0.2–0.4 log units attributable to the CF₃ group [1]. This moderate logP shift is therapeutically significant: the trifluoroethylamine motif is a recognized metabolically stable bioisostere for the ethylamine group, resisting oxidative N-dealkylation while maintaining sufficient polarity to avoid excessive plasma protein binding [2]. The dihydrochloride salt form further enhances aqueous solubility without altering the intrinsic logP of the free base, providing a favorable solubility-permeability balance for early-stage ADME profiling .

Lipophilicity LogP Metabolic stability Fluorine chemistry

Validated Synthetic Utility of the 4-(2,2,2-Trifluoroethylamino)piperidine Scaffold in Clinical-Stage Kinase and Methyltransferase Inhibitor Programs

The 4-(2,2,2-trifluoroethylamino)piperidine scaffold embodied by this building block has been explicitly validated in multiple drug discovery programs that progressed to clinical or advanced preclinical stages. CPI-1205, which incorporates the 1-(2,2,2-trifluoroethyl)piperidin-4-yl moiety, achieved a biochemical IC₅₀ of 0.002 µM and cellular EC₅₀ of 0.032 µM against EZH2, with robust antitumor effects in a Karpas-422 xenograft model at 160 mg/kg BID, and entered Phase I clinical trials for B-cell lymphomas [1]. Separately, HPGDS inhibitor 1 (6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide) demonstrated an IC₅₀ of 0.7 nM against hematopoietic prostaglandin D synthase [2]. In another program, a spirocyclic derivative containing the 2,2,2-trifluoroethylaminoacetamide substructure showed an IC₅₀ of 264 nM against discoidin domain-containing receptor 1 (DDR1) [3]. These data collectively demonstrate that the trifluoroethylpiperidine building block is a privileged scaffold capable of delivering sub-nanomolar to low-nanomolar potency across diverse target classes.

Drug discovery EZH2 inhibitor HPGDS inhibitor Building block validation

Electrochemical Reactivity: Regioselective Anodic Methoxylation Enables Late-Stage Functionalization Not Accessible with Non-Fluorinated or 1-Substituted Analogs

N-(2,2,2-trifluoroethyl)amines, including the piperidine derivatives, undergo highly regioselective anodic methoxylation at the carbon alpha to the trifluoroethylamino nitrogen, a transformation documented in the Journal of Organic Chemistry (1987) and cited by 28 subsequent articles [1]. This electrochemical C-H functionalization is specific to the N-(2,2,2-trifluoroethyl) substitution pattern and proceeds with regioselectivity that is not observed with non-fluorinated alkylamines, where competing oxidation pathways typically yield complex product mixtures [1]. The dihydrochloride salt form facilitates electrochemical processing by providing a conductive electrolyte medium without requiring exogenous supporting electrolytes that could complicate product isolation . This reactivity profile offers a distinct synthetic advantage for late-stage diversification of building-block-derived intermediates, enabling the introduction of methoxy or subsequent functional groups at a position that would otherwise require multi-step protection/deprotection sequences.

Electrosynthesis C-H functionalization Late-stage modification Regioselectivity

Recommended Application Scenarios for N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2HCl Based on Quantitative Differentiation Evidence


Parallel Synthesis of EZH2 and HPGDS Inhibitor Libraries Requiring Sub-Nanomolar Primary Assay Potency

Medicinal chemistry teams pursuing PRC2/EZH2 or hematopoietic prostaglandin D synthase (HPGDS) targets should prioritize this building block for library construction. The exocyclic trifluoroethylamino regioisomer has been validated in CPI-1205 (EZH2 IC₅₀ = 0.002 µM, Phase I clinical trials) and HPGDS inhibitor 1 (IC₅₀ = 0.7 nM), establishing a direct SAR lineage for these target classes [1]. The dihydrochloride salt ensures consistent solubilization and accurate 1.0-equivalent dispense weights in automated liquid handlers, reducing the well-to-well variability that plagues free base building blocks in high-throughput parallel synthesis .

Late-Stage Electrochemical C-H Functionalization Workflows in sp³-Rich Fragment Elaboration

For synthetic methodology groups developing electrochemical late-stage functionalization (LSF) platforms, this building block provides a uniquely regioselective handle for anodic α-methoxylation. The trifluoroethylamino directing effect enables selective C-H oxidation alpha to the exocyclic nitrogen, as established by Fuchigami et al. (J. Org. Chem. 1987) [2]. This reactivity is not replicated by non-fluorinated N-alkylpiperidines and offers a gateway to α-functionalized intermediates that can be further diversified via nucleophilic displacement or cross-coupling.

Fragment-Based Drug Discovery (FBDD) Requiring Fluorinated sp³-Rich Amine Fragments with Favorable LogP (0.4–1.0)

Fragment screening campaigns that prioritize fluorinated, sp³-rich amine fragments for ¹⁹F NMR-based detection and binding confirmation should consider this compound. The calculated logP of 0.41 (free base) places it in the ideal lipophilicity range for fragment libraries (logP < 3), while the -CF₃ group provides a sensitive ¹⁹F NMR handle for direct binding detection without requiring isotopic labeling . The dihydrochloride salt ensures aqueous solubility compatible with biochemical assay conditions at fragment screening concentrations (typically 100–500 µM) .

Procurement for DDR1 Kinase Inhibitor Programs Exploiting the Trifluoroethylaminoacetamide Pharmacophore

Programs targeting discoidin domain-containing receptor 1 (DDR1) should include this building block in their amine diversity sets. A spirocyclic DDR1 inhibitor incorporating the 2,2,2-trifluoroethylaminoacetamide substructure achieved an IC₅₀ of 264 nM (BindingDB BDBM438340, US10618897), validating this pharmacophoric element for DDR1 engagement [3]. The building block's secondary exocyclic amine provides a direct attachment point for the acetamide linker that defines this chemotype, eliminating the need for N-deprotection steps required when using Boc-protected alternatives.

Quote Request

Request a Quote for N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.